[1-(Aminomethyl)cyclopropyl](oxolan-2-yl)methanol
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Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and an oxolan-2-yl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylmethylamine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the cyclopropyl and oxolan-2-yl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: can be compared with other similar compounds, such as:
Cyclopropylmethylamine: Lacks the oxolan-2-yl group, making it less complex.
Oxirane derivatives: Contain the oxirane ring but lack the aminomethyl and cyclopropyl groups.
Aminomethylcyclopropane: Similar structure but without the oxolan-2-yl group.
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(oxolan-2-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c10-6-9(3-4-9)8(11)7-2-1-5-12-7/h7-8,11H,1-6,10H2 |
InChI Key |
UCXDECHTYWRSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(C2(CC2)CN)O |
Origin of Product |
United States |
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